![molecular formula C13H9FN2O B1269398 2-(4-Fluoro-phenyl)-benzooxazol-5-ylamine CAS No. 116248-10-3](/img/structure/B1269398.png)
2-(4-Fluoro-phenyl)-benzooxazol-5-ylamine
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, the structure of a similar compound, 2-(4-fluoro-phenyl)-ethylamine, was studied using resonant two-photon ionization (R2PI) and ionization-loss stimulated Raman spectroscopy (ILSRS) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by the presence of a fluorine atom. For instance, the introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and bioavailability of the analogue .Scientific Research Applications
Cancer Cell Growth-Inhibitory Properties
A series of novel derivatives of 2-(4-Fluoro-phenyl)-5-(5-aryl substituted-1, 3, 4-oxadiazol-2-yl) pyridine were synthesized and evaluated for their cancer cell growth inhibitory properties . The study was designed based on the initial SAR studies of pyridine and their diversified biological properties .
Crystal Packing
The compound has been used in the study of substituent effects in the crystal packing of derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine . The study investigated the role of hydrogen-bonding in crystal packing, and specific attention was paid to the varying types of hydrogen bonds .
Organic Chemical Synthesis Intermediate
2-Bromo-4’-fluoroacetophenone, a related compound, is used as an organic chemical synthesis intermediate . This suggests that 2-(4-Fluoro-phenyl)-benzooxazol-5-ylamine could also be used as an intermediate in the synthesis of other organic compounds.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-fluorophenyl)-1,3-benzoxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O/c14-9-3-1-8(2-4-9)13-16-11-7-10(15)5-6-12(11)17-13/h1-7H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKSDBATRIWCTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350193 |
Source
|
Record name | 2-(4-Fluoro-phenyl)-benzooxazol-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluoro-phenyl)-benzooxazol-5-ylamine | |
CAS RN |
116248-10-3 |
Source
|
Record name | 2-(4-Fluorophenyl)-5-benzoxazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116248-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Fluoro-phenyl)-benzooxazol-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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